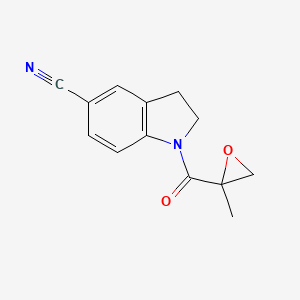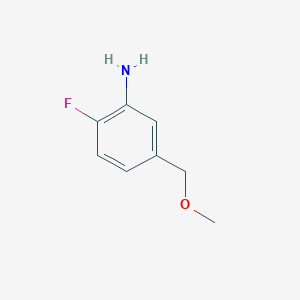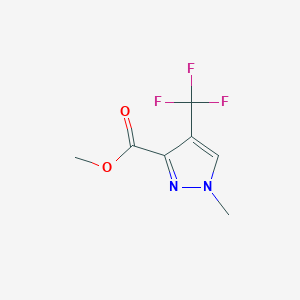
2-Fluoro-5-vinylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-vinylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-vinylnicotinic acid typically involves multi-step organic reactions. One common method includes the fluorination of 5-vinylnicotinic acid using a suitable fluorinating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-vinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield 2-fluoro-5-formylnicotinic acid, while reduction may produce 2-fluoro-5-ethylnicotinic acid.
Applications De Recherche Scientifique
2-Fluoro-5-vinylnicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced properties like chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-vinylnicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways, such as inhibition of specific enzymes or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
- 2-Fluoronicotinic acid
- 5-Fluoronicotinic acid
- 2-Vinylnicotinic acid
- 5-Vinylnicotinic acid
Comparison: 2-Fluoro-5-vinylnicotinic acid is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the nicotinic acid scaffold. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance metabolic stability and bioavailability, while the vinyl group can provide a site for further functionalization.
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
5-ethenyl-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4H,1H2,(H,11,12) |
Clé InChI |
VPCNNTKZSGGMCU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(N=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
